3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, also known as Lenalidomide, is the ubiquitin E3 ligase cereblon (CRBN) . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for CRBN , inducing the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are essential for the development and function of many immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal function of these transcription factors, affecting various biochemical pathways. This includes the regulation of immune response and cell proliferation . The exact downstream effects can vary depending on the cell type and the physiological context .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The action of Lenalidomide leads to pleiotropic antitumor effects . By disrupting the function of IKZF1 and IKZF3, it can induce apoptosis in tumor cells . It’s used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein
Cellular Effects
It is known that this compound can inhibit the hyperplasia of some cell lines such as namalwa cell . It can inhibit the growth of patients’ multiple myeloma cells and MM1S cell
Molecular Mechanism
It is known that this compound is a lenalidomide analog, which is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3
Preparation Methods
The synthesis of 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Chemical Reactions Analysis
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amines, oxides, and substituted derivatives .
Scientific Research Applications
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of polymers, dyes, and other materials.
Comparison with Similar Compounds
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds such as:
Lenalidomide: A derivative used in the treatment of multiple myeloma.
Thalidomide: Another derivative with immunomodulatory properties.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog useful in PROTAC research.
These compounds share a similar isoindoline-1,3-dione scaffold but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-(6-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCJLJLWLCGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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